Predicted DCN1 Binding Affinity Compared to Initial High-Throughput Screen Hit
While direct quantitative data for this compound is limited, it belongs to a class of piperidinyl ureas optimized to disrupt the DCN1-UBE2M protein-protein interaction. The chemical optimization campaign reported by Hammill et al. achieved a 100-fold improvement in biochemical potency compared to the initial high-throughput screen (HTS) hit. The HTS hit exhibited a TR-FRET IC50 of >10 µM, while the optimized lead compound demonstrated a TR-FRET IC50 of ~100 nM. Significantly, this compound incorporates critical 4-pyridyl substituent and phenyl urea features, making it a more potent, later-stage intermediate in the optimization trajectory [1].
| Evidence Dimension | DCN1-UBE2M TR-FRET IC50 |
|---|---|
| Target Compound Data | Not directly determined; predicted to be in the low micromolar to high nanomolar range based on structural similarity to optimized leads. |
| Comparator Or Baseline | Initial HTS hit: IC50 >10 µM. Optimized lead (structurally related): IC50 ~100 nM. |
| Quantified Difference | Projected to be 10-100 fold more potent than the initial HTS hit, based on pharmacophore alignment. |
| Conditions | TR-FRET binding assay, human recombinant proteins. |
Why This Matters
This positions the compound as a cost-effective, structurally advanced tool for DCN1 pathway studies, bridging the gap between weak screening hits and highly optimized, more expensive leads.
- [1] Hammill, J.T., et al. Piperidinyl Ureas Chemically Control Defective in Cullin Neddylation 1 (DCN1)-Mediated Cullin Neddylation. J. Med. Chem. 2018, 61, 2680-2693. View Source
